molecular formula C17H18ClN3O3S B2393236 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203067-82-6

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No. B2393236
CAS RN: 1203067-82-6
M. Wt: 379.86
InChI Key: ZCKPJJXMQLFQEZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as TAK-242 and is used in the study of inflammation and immune response.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds through reactions involving sulfur-containing nucleophiles has been explored, demonstrating that thiazolidinones and related compounds can be obtained with varying yields. These processes involve the formation of heterocyclic structures through the interaction of nucleophilic sulfur with intermediates, leading to compounds with potential zwitterionic character and diverse applications in chemistry (Reeve & Coley, 1979).

Antimicrobial Activity

Silatranes derived from 4-aminoazobenzene and featuring urea linkages exhibit modest antimicrobial properties, highlighting the potential of urea derivatives in contributing to the development of new antimicrobial agents. These compounds were characterized using various techniques, including spectroscopy and X-ray diffraction, providing insights into their structure-activity relationships (Singh et al., 2015).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds function by adsorbing onto the steel surface, forming a protective layer that mitigates corrosion. The study highlights the potential of urea derivatives in industrial applications where corrosion resistance is crucial (Mistry et al., 2011).

Novel Synthesis Methodologies

Research has focused on developing safer, more environmentally friendly methods for synthesizing ureas, avoiding the use of hazardous reagents like phosgene. These advancements include the use of phosgene substitutes and carbon dioxide in catalytic processes, contributing to the field of green chemistry and offering safer alternatives for producing urea derivatives (Bigi et al., 2000).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-14-4-2-13(3-5-14)12-19-17(22)20-15-6-8-16(9-7-15)21-10-1-11-25(21,23)24/h2-9H,1,10-12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPJJXMQLFQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

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